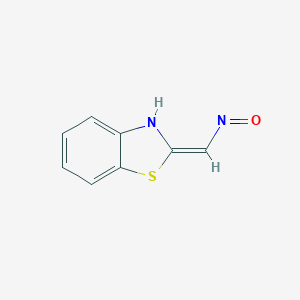

(2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole

Vue d'ensemble

Description

(2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a nitrosomethylidene group at the second position of the benzothiazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with nitrosating agents. One common method involves the use of sodium nitrite and hydrochloric acid to generate the nitrosomethylidene group. The reaction is carried out under acidic conditions, and the product is isolated through crystallization or extraction techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and concentration of reactants, can enhance the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

(2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrosomethylidene group to an amine or other reduced forms.

Substitution: The compound can participate in substitution reactions where the nitrosomethylidene group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Applications De Recherche Scientifique

Anticancer Activity

Benzothiazole derivatives, including (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole, have shown significant anticancer properties. Research indicates that these compounds can induce cytotoxic effects on various cancer cell lines. For instance:

- Combination Therapy : Studies have demonstrated that this compound can enhance the efficacy of established chemotherapeutic agents like doxorubicin against cancer cells such as HepG2 and MCF-7 .

- Mechanism of Action : The anticancer activity is attributed to the compound's ability to interfere with cellular signaling pathways and induce apoptosis in tumor cells .

Antimicrobial Properties

The antimicrobial potential of benzothiazole derivatives has been well-documented:

- Bacterial Inhibition : Compounds similar to this compound exhibit effective antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown promising results against Staphylococcus aureus and Escherichia coli .

- Fungal Activity : These compounds also demonstrate antifungal properties, making them candidates for treating infections caused by fungi such as Candida albicans .

Anti-inflammatory Effects

Research has indicated that benzothiazole derivatives possess anti-inflammatory properties:

- Inhibition of Inflammatory Mediators : Compounds from this class can inhibit the production of pro-inflammatory cytokines and enzymes, suggesting their potential use in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study conducted by Eman A. Abd El-Meguid et al. explored the effects of this compound in combination with doxorubicin on HepG2 cells. The results indicated a synergistic effect that significantly reduced cell viability compared to treatment with doxorubicin alone .

Case Study 2: Antimicrobial Activity

Research by Lavanya P et al. highlighted the antibacterial efficacy of this compound against multiple bacterial strains. The study found that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating their potential as novel antimicrobial agents .

Mécanisme D'action

The mechanism of action of (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole involves its interaction with specific molecular targets. The nitrosomethylidene group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activities.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(nitrosomethylidene)-1,3-benzothiazole

- 2-(nitrosomethylidene)-4-[(2,2,2-trifluoroethyl)sulfanyl]-1,2-dihydro-1,10-phenanthroline

- 1-methyl-2-(nitrosomethylidene)pyridine

Uniqueness

(2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole is unique due to its specific structural features and the presence of the nitrosomethylidene group. This group imparts distinct chemical reactivity and biological activity, making the compound valuable for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.

Activité Biologique

(2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, including anticancer properties, antimicrobial activity, and mechanisms of action.

Chemical Structure and Properties

The compound has a molecular formula of C₈H₆N₂OS and is characterized by a benzothiazole core with a nitrosomethylidene substituent. Its structural features contribute to its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound.

Case Study: Anticancer Efficacy

In a study assessing various benzothiazole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines, particularly MDA-MB-231 and MCF-7. The IC₅₀ values for these compounds ranged from 14.0 to 102.8 μM against MDA-MB-231 cells, indicating a promising therapeutic index.

| Compound | MDA-MB-231 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | Non-malignant (MCF-10A) IC₅₀ (μM) |

|---|---|---|---|

| 3h | 14.0 ± 0.5 | 26.2 ± 0.9 | 193.9 ± 1.0 |

| 3f | 49.6 ± 1.0 | 93.0 ± 1.4 | >500 |

| 3g | 63.3 ± 0.7 | 71.2 ± 0.7 | >500 |

These findings suggest that the compound may induce apoptosis in cancer cells while exhibiting lower toxicity towards non-malignant cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored.

Case Study: Antimicrobial Efficacy

In a recent investigation into benzothiazole derivatives, compounds were tested against various bacterial strains, including both gram-positive and gram-negative pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 - 32 |

| Klebsiella pneumoniae | 32 |

| Pseudomonas aeruginosa | 32 |

The results indicated that certain derivatives exhibited potent antimicrobial activity with MIC values as low as 16 μg/mL against resistant strains .

The biological activity of this compound is attributed to several mechanisms:

- DNA Damage : The compound has been shown to induce DNA damage in cancer cells, leading to apoptosis.

- Cell Cycle Arrest : It can disrupt the cell cycle in cancer cells, preventing proliferation.

- Antimicrobial Mechanism : The nitroso group may enhance the compound's ability to penetrate bacterial membranes and disrupt cellular processes.

Propriétés

IUPAC Name |

(NE)-N-(1,3-benzothiazol-2-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c11-9-5-8-10-6-3-1-2-4-7(6)12-8/h1-5,11H/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIOLCCKLQHTMD-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60418309 | |

| Record name | NSC204965 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60418309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199-33-3 | |

| Record name | NSC204965 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC204965 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60418309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.